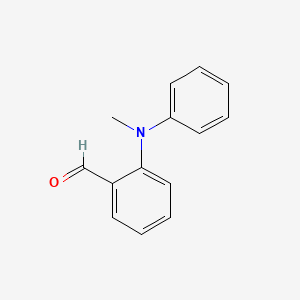
Benzaldehyde, 2-(methylphenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2-(methylphenylamino)- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde group attached to a 2-(methylphenylamino) substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(methylphenylamino)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with 2-(methylphenyl)amine under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent to facilitate the process. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 2-(methylphenylamino)- may involve large-scale reactions using advanced equipment and techniques. The process often includes steps such as purification and isolation to ensure the final product meets the required specifications. Industrial production methods are designed to be efficient and cost-effective, while maintaining high standards of safety and environmental compliance .
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 2-(methylphenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzaldehyde, 2-(methylphenylamino)- may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .
Applications De Recherche Scientifique
Benzaldehyde, 2-(methylphenylamino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs or treatments.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2-(methylphenylamino)- involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to cellular macromolecules, such as proteins or nucleic acids, and altering their function. This can lead to changes in cellular processes, such as enzyme activity or gene expression. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Benzaldehyde, 2-(methylphenylamino)- include other aromatic aldehydes and amine-substituted benzaldehydes, such as:
- Benzaldehyde
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Uniqueness
What sets Benzaldehyde, 2-(methylphenylamino)- apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
208664-53-3 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-(N-methylanilino)benzaldehyde |
InChI |
InChI=1S/C14H13NO/c1-15(13-8-3-2-4-9-13)14-10-6-5-7-12(14)11-16/h2-11H,1H3 |
Clé InChI |
GGDXBFXXAWLYRJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


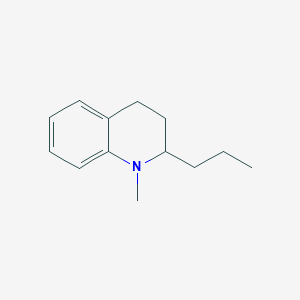



![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)


![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
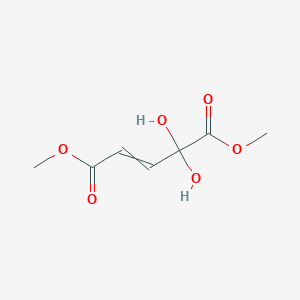
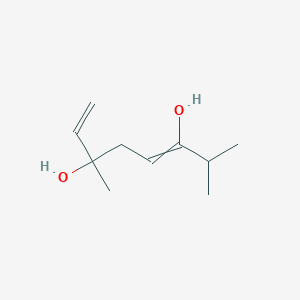
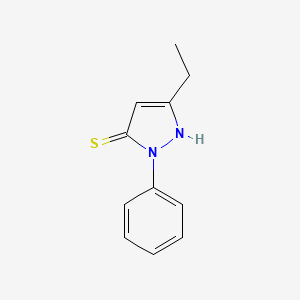
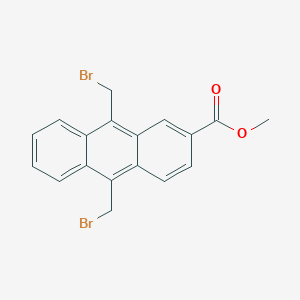
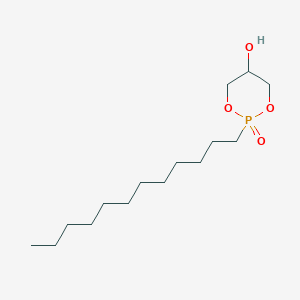
![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
